

What are the physical properties of Phenyl chlorodithioformate?

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Compound of Interest

Compound Name: Phenyl chlorodithioformate

Cat. No.: B102121

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An In-depth Technical Guide to the Physical Properties of Phenyl Chlorodithioformate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical reagents is paramount for their effective and safe application. This guide provides a detailed overview of the known physical properties of **Phenyl chlorodithioformate** (CAS No: 16911-89-0), a sulfur-containing organic compound utilized in chemical synthesis.

Chemical Identity

- Systematic Name: Phenyl carbonochloridodithioate
- Synonyms: Chlorodithioformic Acid Phenyl Ester, Phenyl Dithiochloroformate, (Phenylthio)thioformyl chloride^[1]
- Molecular Formula: C₇H₅ClS₂^[1]
- Molecular Weight: 188.70 g/mol
- Structure:
 - SMILES: ClC(=S)Sc1ccccc1
 - InChI: 1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

- InChI Key: XEXIHCWFFNGQDE-UHFFFAOYSA-N

Quantitative Physical Properties

The following table summarizes the key physical properties of **Phenyl chlorodithioformate** based on available literature data.

Property	Value	Conditions	Reference(s)
Physical Form	Liquid	Ambient	
Density	1.331 g/mL	25 °C	[2]
Boiling Point	135 °C	15 mmHg	[2]
Refractive Index (n _{20/D})	1.6688	20 °C	[2]
Flash Point	113 °C (>230 °F)	Closed Cup	[1][2]
Vapor Pressure	0.00964 mmHg	25 °C	[1][2]
LogP (Octanol/Water Partition Coefficient)	3.30240	-	[2]
Storage Temperature	2-8°C	-	[2]

Experimental Protocols: Determination of Physical Properties

While specific experimental documentation for the determination of every physical property of **Phenyl chlorodithioformate** is not readily available in the public domain, the following outlines standard methodologies employed for such characterizations in chemical research.

1. Density Measurement: The density of a liquid chemical like **Phenyl chlorodithioformate** is typically determined using a pycnometer or a digital density meter.

- Protocol using a Pycnometer:
 - The empty pycnometer is weighed precisely.

- It is then filled with distilled water of a known temperature (e.g., 25 °C) and weighed again to determine the volume of the pycnometer.
- The pycnometer is dried and filled with **Phenyl chlorodithioformate** at the same temperature.
- A final weight is recorded.
- The density is calculated by dividing the mass of the chemical by the volume of the pycnometer.

2. Boiling Point Determination: The boiling point at reduced pressure (e.g., 135 °C at 15 mmHg) is determined using vacuum distillation.

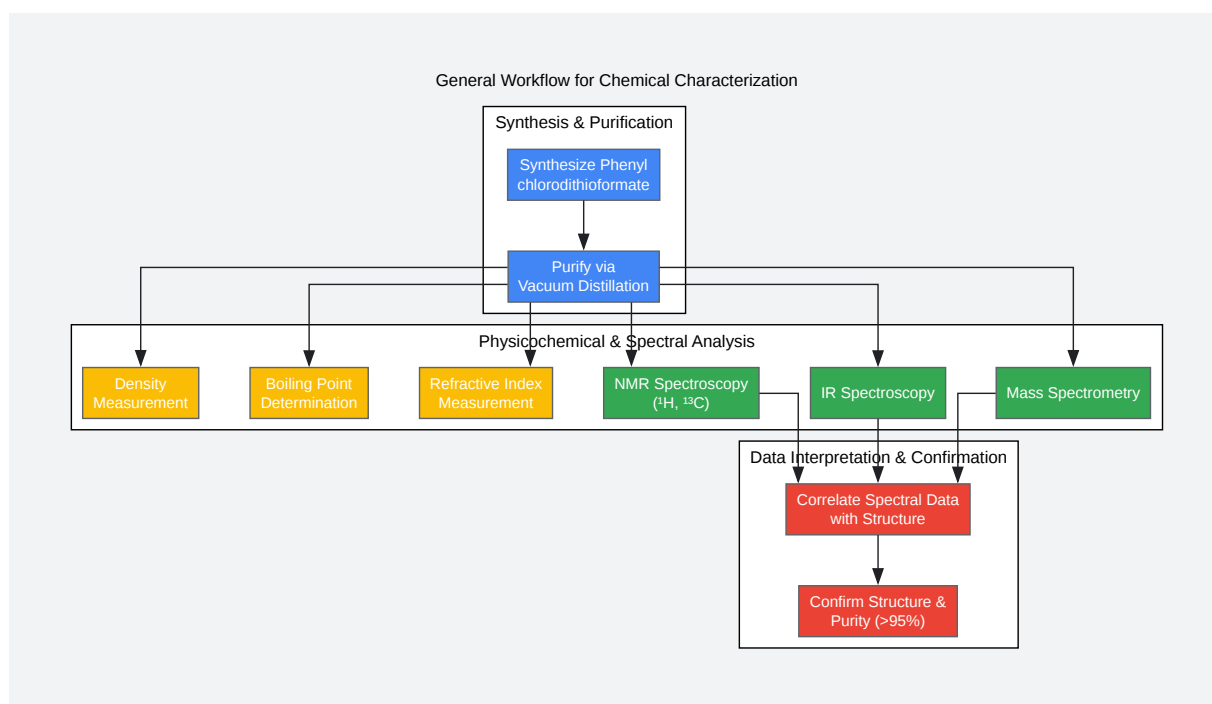
- Protocol:
 - A small sample of **Phenyl chlorodithioformate** is placed in a distillation flask.
 - The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.
 - The sample is heated gradually.
 - The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

3. Refractive Index Measurement: The refractive index is measured using a refractometer, typically an Abbé refractometer.

- Protocol:
 - A few drops of the liquid sample are placed on the prism of the refractometer.
 - The instrument is calibrated, and the temperature is controlled (e.g., 20 °C).
 - Light is passed through the sample, and the boundary line between light and dark fields is observed through the eyepiece.

- The instrument is adjusted until the boundary line is sharp and centered, and the refractive index is read from the scale.

4. Spectral Analysis (General Workflow): Although specific spectra for **Phenyl chlorodithioformate** were not retrieved, a general workflow for its structural elucidation would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).



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References

- 1. Cas 16911-89-0, PHENYL CHLORODITHIOFORMATE | lookchem [lookchem.com]
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